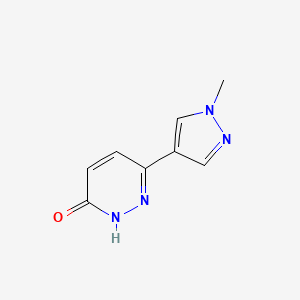
5-(3-氨基吡咯烷-1-羰基)吡咯烷-2-酮
描述
The compound “5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one” is a versatile material used in scientific research. It’s part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one”, can be achieved through two main strategies :Molecular Structure Analysis
The five-membered pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including “5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one”, have been used in various chemical reactions. For instance, they have been used in the synthesis of various alkaloids .科学研究应用
Drug Discovery
The pyrrolidine ring, a core component of the compound, is widely used in medicinal chemistry to create compounds for treating human diseases. Its saturated nature allows for efficient exploration of the pharmacophore space due to sp³-hybridization , contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it an invaluable scaffold for developing new biologically active compounds with target selectivity.
Biological Activity Modulation
Steric factors greatly influence the biological activity of compounds. The structure–activity relationship (SAR) of pyrrolidine derivatives, including 5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one , can be studied to understand how different substituents affect the molecule’s interaction with biological targets . This is crucial for designing drug candidates with desired biological profiles.
Antimicrobial Agents
Pyrrolidinones, like our compound of interest, exhibit significant antimicrobial activity. They serve as promising scaffolds for designing powerful bioactive agents against various infections . This application is particularly relevant in the search for new antibiotics and antifungal agents.
Anticancer Research
The pyrrolidinone moiety is essential in the development of anticancer agents. Its presence in drug molecules can induce potent pharmaceutical effects, making it a key player in the synthesis of novel compounds active against cancer .
Anti-inflammatory Medications
Due to their structural characteristics, pyrrolidinone derivatives are used to create anti-inflammatory drugs. Their efficacy in reducing inflammation makes them valuable in the treatment of chronic inflammatory diseases .
Neuropharmacology
Pyrrolidinone derivatives have shown promise in the treatment of neurological disorders. Their role in synthesizing compounds with antidepressant and anticonvulsant properties opens up new avenues for treating conditions like depression and epilepsy .
Organic Synthesis
This compound is also used in organic synthesis, serving as a versatile material for creating a variety of structurally diverse molecules. Its reactivity and stability under different conditions make it a valuable tool for synthetic chemists.
Catalysis
In the field of catalysis, 5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one can be utilized as a building block for catalysts. Its unique structure may contribute to the development of catalysts that are more selective, efficient, and environmentally friendly.
未来方向
作用机制
Pyrrolidin-2-one and its derivatives are known to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities . The presence of a pyrrolidin-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
属性
IUPAC Name |
5-(3-aminopyrrolidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-6-3-4-12(5-6)9(14)7-1-2-8(13)11-7/h6-7H,1-5,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYYVWRFKHTZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)
![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)
![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)
![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)

![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)
![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)
![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468064.png)